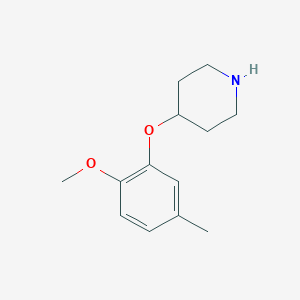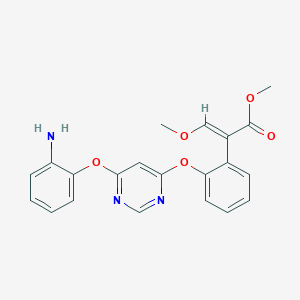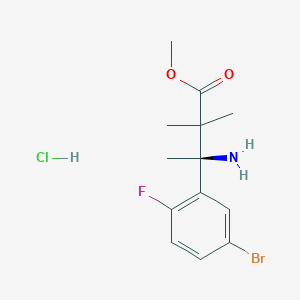
2-Fluoro-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Fluoro-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid involves several steps. One common method includes the reaction of 2,3-Dichlorodecafluorotetralin with ethyl cyanoacetate to form ethyl 2-cyano-2-(6,7-dichlorononafluoro-5,6,7,8-tetrahydronaphthalen-2-yl)acetate. This intermediate is then hydrolyzed to yield the desired product . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
2-Fluoro-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: This compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid can be compared with other similar compounds, such as:
2,6-Difluoroheptatrienoic acid derivatives: These compounds have similar structural features and are used in similar research applications.
6,7-Dichlorononafluoro-5,6,7,8-tetrahydronaphthalen-2-yl acetic acid: This compound shares a similar core structure and is used in related chemical reactions.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H13FO2 |
|---|---|
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
2-fluoro-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H13FO2/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h5-7,11H,1-4H2,(H,14,15) |
InChI-Schlüssel |
HSNOPZCQTNTTPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC(=C2)C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


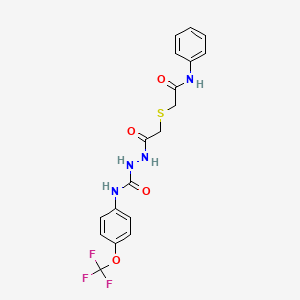
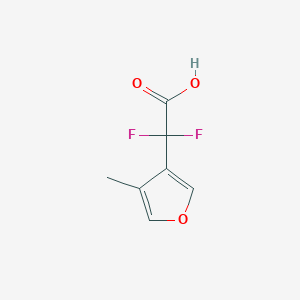


![Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13087709.png)
![tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087713.png)



